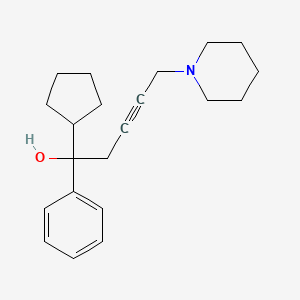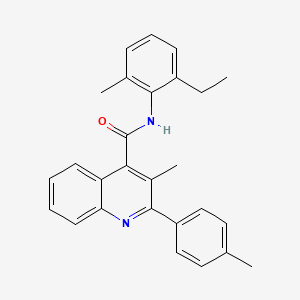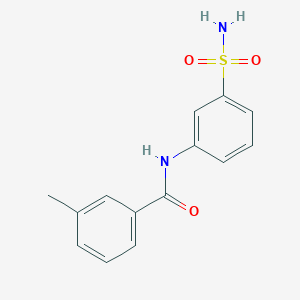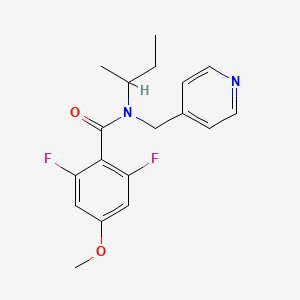
1-Cyclopentyl-1-phenyl-5-(piperidin-1-yl)pent-3-yn-1-ol
Overview
Description
1-Cyclopentyl-1-phenyl-5-(piperidin-1-yl)pent-3-yn-1-ol is a synthetic organic compound that belongs to the class of piperidines It is characterized by the presence of a cyclopentyl group, a phenyl group, and a piperidinyl group attached to a pentynol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-1-phenyl-5-(piperidin-1-yl)pent-3-yn-1-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pentynol Backbone: The starting material, a suitable alkyne, undergoes a reaction with a Grignard reagent to form the pentynol backbone.
Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced via a nucleophilic substitution reaction.
Attachment of the Phenyl Group: The phenyl group is attached through a Friedel-Crafts alkylation reaction.
Incorporation of the Piperidinyl Group: The piperidinyl group is introduced through a nucleophilic substitution reaction, typically using piperidine as the nucleophile.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-1-phenyl-5-(piperidin-1-yl)pent-3-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The piperidinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of cyclopentyl-phenyl-pentynone.
Reduction: Formation of cyclopentyl-phenyl-pentanol.
Substitution: Formation of substituted piperidinyl derivatives.
Scientific Research Applications
1-Cyclopentyl-1-phenyl-5-(piperidin-1-yl)pent-3-yn-1-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Pharmacology: It is used as a model compound to study receptor binding and drug-receptor interactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in research to understand its effects on cellular pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-1-phenyl-5-(piperidin-1-yl)pent-3-yn-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidinyl group is known to interact with muscarinic receptors, potentially blocking the actions of endogenous acetylcholine. This interaction can modulate neurotransmission and affect various physiological processes.
Comparison with Similar Compounds
Similar Compounds
Cycrimine: A compound with a similar piperidinyl structure, used as an antiparkinson drug.
1-Phenyl-5-piperidin-1-yl-pentan-1-one: Another piperidine derivative with different pharmacological properties.
Uniqueness
1-Cyclopentyl-1-phenyl-5-(piperidin-1-yl)pent-3-yn-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
IUPAC Name |
1-cyclopentyl-1-phenyl-5-piperidin-1-ylpent-3-yn-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO/c23-21(20-13-5-6-14-20,19-11-3-1-4-12-19)15-7-10-18-22-16-8-2-9-17-22/h1,3-4,11-12,20,23H,2,5-6,8-9,13-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTUOTWJAALIQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC#CCC(C2CCCC2)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-methyl-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide](/img/structure/B3913464.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2-(methylthio)acetamide](/img/structure/B3913471.png)
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-6-methyl-2-pyridinecarboxamide](/img/structure/B3913474.png)
![N-{2-methoxy-4-[(2-methyl-3-nitrobenzoyl)amino]phenyl}-2-furamide](/img/structure/B3913486.png)
![N-[2-(diethylamino)-2-(2-furyl)ethyl]-3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)propanamide](/img/structure/B3913508.png)

![4-[5-(2-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B3913521.png)
![4-methoxy-N-[(4-sulfamoylphenyl)methyl]benzamide](/img/structure/B3913529.png)

![N'-[(E)-(4-bromothiophen-2-yl)methylidene]-2-nitrobenzohydrazide](/img/structure/B3913550.png)
![2-(allylamino)-N-isopropyl-N-[(5-oxopyrrolidin-2-yl)methyl]benzamide](/img/structure/B3913562.png)

![N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-4-[(5E)-4-OXO-5-(2-THIENYLMETHYLENE)-2-THIOXO-1,3-THIAZOLIDIN-3-YL]BUTANAMIDE](/img/structure/B3913574.png)
![5-[(5-methyl-3-isoxazolyl)carbonyl]-3-phenyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B3913581.png)
